![molecular formula C12H9ClO2 B560786 [1,1-Biphenyl]-2,4-diol,5-chloro- CAS No. 106539-32-6](/img/structure/B560786.png)
[1,1-Biphenyl]-2,4-diol,5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Biphenyl]-2,4-diol,5-chloro-: is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2,4-diol,5-chloro- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Chlorination: The chlorine atom can be introduced through electrophilic substitution reactions using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Industrial Production Methods: Industrial production of [1,1-Biphenyl]-2,4-diol,5-chloro- often involves large-scale coupling reactions followed by selective hydroxylation and chlorination steps. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully hydrogenated biphenyl derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the synthesis of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is used in the development of antibacterial and antifungal agents.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry:
Agriculture: It is used in the formulation of pesticides and herbicides.
Polymers: The compound is incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of [1,1-Biphenyl]-2,4-diol,5-chloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways: The compound can interfere with signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Biphenyl: The parent compound without any substituents.
2,4-Dihydroxybiphenyl: A similar compound with hydroxyl groups but without the chlorine atom.
5-Chlorobiphenyl: A compound with a chlorine atom but without the hydroxyl groups.
Uniqueness:
Enhanced Reactivity: The presence of both hydroxyl and chlorine groups enhances the reactivity of [1,1-Biphenyl]-2,4-diol,5-chloro- compared to its analogs.
Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in various applications.
Propiedades
IUPAC Name |
4-chloro-6-phenylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSWELJZGSVFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

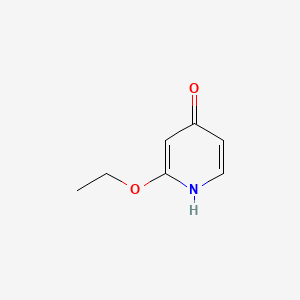


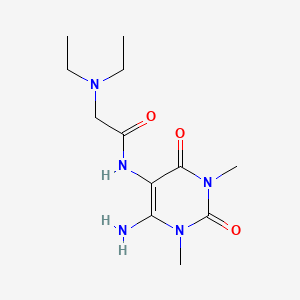
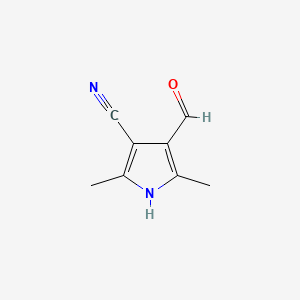
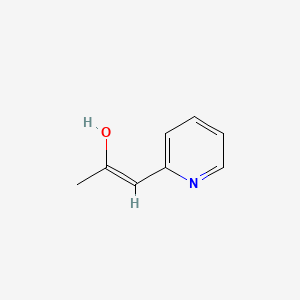
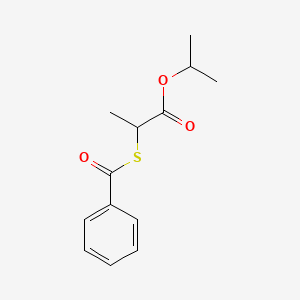
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)

